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boronic acid

Cat. No.: B595397 Get Quote

Technical Guide: 5-Chloro-2-isopropoxypyridine-
3-boronic acid
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-isopropoxypyridine-
3-boronic acid, a key building block in contemporary medicinal chemistry and organic

synthesis. Boronic acids and their derivatives are crucial in the formation of carbon-carbon and

carbon-heteroatom bonds, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-

coupling reaction. This document details the commercial availability, plausible synthetic routes,

predicted analytical data, and potential applications of 5-Chloro-2-isopropoxypyridine-3-
boronic acid, with a focus on its utility in drug discovery and development. The information is

presented to be a valuable resource for researchers engaged in the design and synthesis of

novel molecular entities.

Commercial Availability
5-Chloro-2-isopropoxypyridine-3-boronic acid is available from commercial suppliers as a

research chemical. Notably, it is listed in the catalog of major chemical providers.

Table 1: Commercial Supplier Information
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Supplier Catalog Number Purity Notes

Sigma-Aldrich MFCD13195662 Not specified

Provided for early

discovery research;

buyer assumes

responsibility to

confirm identity and

purity.[1]

It is advisable for researchers to perform their own analytical characterization upon receipt to

confirm the identity and purity of the material before use in sensitive applications.

Physicochemical Properties
A summary of the key physicochemical properties of 5-Chloro-2-isopropoxypyridine-3-
boronic acid is provided below.

Table 2: Physicochemical Data

Property Value Source

Molecular Formula C₈H₁₁BClNO₃ [1]

Molecular Weight 215.44 g/mol [1]

Appearance Solid (predicted)

SMILES
CC(C)OC1=NC=C(C=C1B(O)

O)Cl
[1]

InChI

1S/C8H11BClNO3/c1-5(2)14-

8-7(9(12)13)3-6(10)4-11-8/h3-

5,12-13H,1-2H3

[1]

InChIKey
NMVYPCNDMPTZQR-

UHFFFAOYSA-N
[1]
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While a specific literature preparation for 5-Chloro-2-isopropoxypyridine-3-boronic acid is

not readily available, a plausible synthetic route can be proposed based on established

methodologies for the synthesis of substituted pyridine boronic acids. A common strategy

involves the ortho-lithiation of a substituted pyridine followed by borylation.

Synthetic Workflow
The proposed synthesis involves a two-step process starting from commercially available 2,5-

dichloropyridine.

2,5-Dichloropyridine 5-Chloro-2-isopropoxypyridine
  Step 1: Nucleophilic Substitution  

5-Chloro-2-isopropoxypyridine-3-boronic acid
  Step 2: Directed ortho-Metalation and Borylation  

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 5-Chloro-2-isopropoxypyridine-3-boronic acid.

Experimental Protocols
This reaction involves the nucleophilic substitution of the chlorine atom at the 2-position of 2,5-

dichloropyridine with isopropoxide.

Materials:

2,5-Dichloropyridine

Sodium isopropoxide (or sodium hydride and isopropanol)

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Inert atmosphere (Argon or Nitrogen)

Procedure:

To a solution of sodium isopropoxide (1.2 equivalents) in anhydrous DMF, add 2,5-

dichloropyridine (1.0 equivalent) at room temperature under an inert atmosphere.
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Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction to room temperature and quench with water.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 5-Chloro-2-

isopropoxypyridine.

This step involves a directed ortho-metalation of 5-Chloro-2-isopropoxypyridine followed by

quenching with a borate ester.

Materials:

5-Chloro-2-isopropoxypyridine

Strong base (e.g., n-Butyllithium or Lithium diisopropylamide - LDA)

Anhydrous Tetrahydrofuran (THF)

Triisopropyl borate

Aqueous acid (e.g., 1 M HCl)

Inert atmosphere (Argon or Nitrogen)

Procedure:

Dissolve 5-Chloro-2-isopropoxypyridine (1.0 equivalent) in anhydrous THF under an inert

atmosphere and cool to -78 °C.

Slowly add a solution of n-Butyllithium or LDA (1.1 equivalents) to the reaction mixture and

stir for 1-2 hours at -78 °C to allow for complete lithiation.
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Add triisopropyl borate (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

Allow the reaction to slowly warm to room temperature and stir overnight.

Quench the reaction by the slow addition of 1 M HCl at 0 °C.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude boronic acid can be purified by recrystallization or precipitation.

Analytical Characterization (Predicted Data)
In the absence of published experimental data, the following spectroscopic characteristics are

predicted based on the structure of 5-Chloro-2-isopropoxypyridine-3-boronic acid and data

from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.2 s 2H B(OH)₂

~8.05 d, J ≈ 2.5 Hz 1H H-6

~7.85 d, J ≈ 2.5 Hz 1H H-4

~4.8 sept, J ≈ 6.0 Hz 1H CH(CH₃)₂

~1.3 d, J ≈ 6.0 Hz 6H CH(CH₃)₂

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

~162 C-2

~148 C-6

~140 C-4

~125 (broad) C-3

~115 C-5

~70 CH(CH₃)₂

~22 CH(CH₃)₂

Note: The signal for the carbon attached to the boron (C-3) is expected to be broad due to the

quadrupolar nature of the boron nucleus.

Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data

Ionization Mode Predicted m/z Species

ESI+ 216.05 [M+H]⁺

ESI+ 238.03 [M+Na]⁺

ESI- 214.04 [M-H]⁻

Application in Suzuki-Miyaura Cross-Coupling
5-Chloro-2-isopropoxypyridine-3-boronic acid is an ideal substrate for Suzuki-Miyaura

cross-coupling reactions, enabling the introduction of the 5-chloro-2-isopropoxypyridin-3-yl

moiety into a variety of organic molecules.

General Workflow for Suzuki-Miyaura Coupling
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5-Chloro-2-isopropoxypyridine-3-boronic acid + Aryl/Heteroaryl Halide

Reaction Mixture in Solvent

Palladium Catalyst + Ligand + Base

Aqueous Workup and Extraction Column Chromatography Coupled Product

Click to download full resolution via product page

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Example Experimental Protocol
Reaction: Coupling of 5-Chloro-2-isopropoxypyridine-3-boronic acid with an Aryl Bromide.

Materials:

5-Chloro-2-isopropoxypyridine-3-boronic acid (1.2 equivalents)

Aryl bromide (1.0 equivalent)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water)

Inert atmosphere (Argon or Nitrogen)

Procedure:

To a reaction vessel, add the aryl bromide (1.0 equivalent), 5-Chloro-2-
isopropoxypyridine-3-boronic acid (1.2 equivalents), base (2.0 equivalents), and

palladium catalyst (2-5 mol%).

Evacuate and backfill the vessel with an inert gas three times.

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b595397?utm_src=pdf-body-img
https://www.benchchem.com/product/b595397?utm_src=pdf-body
https://www.benchchem.com/product/b595397?utm_src=pdf-body
https://www.benchchem.com/product/b595397?utm_src=pdf-body
https://www.benchchem.com/product/b595397?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed

(monitor by TLC or LC-MS).

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g.,

ethyl acetate).

Separate the layers and extract the aqueous layer with the organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

coupled product.

Conclusion
5-Chloro-2-isopropoxypyridine-3-boronic acid is a valuable and commercially available

building block for organic synthesis and drug discovery. While detailed experimental data for

this specific compound is limited in the public domain, this guide provides a robust framework

based on established chemical principles for its synthesis, characterization, and application.

The protocols and predicted data herein should serve as a useful starting point for researchers

looking to incorporate this versatile reagent into their synthetic strategies. As with all research

chemicals, independent verification of the compound's properties is strongly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b595397?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

